Biotin-SS-Sulfo-NHS

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

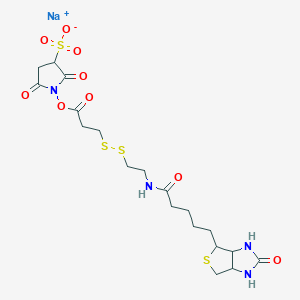

Biotin-SS-Sulfo-NHS, also known as sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate, is a water-soluble, thiol-cleavable, amine-reactive biotinylation reagent. This compound is widely used in biochemistry and molecular biology for labeling proteins, peptides, and other molecules with biotin. The extended spacer arm in its structure helps reduce steric hindrance, facilitating efficient binding to avidin or streptavidin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biotin-SS-Sulfo-NHS is synthesized by reacting biotin with sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate. The reaction involves the formation of an amide bond between the biotin and the NHS ester group. The reaction typically occurs in an aqueous solution at a neutral to basic pH (7-9) and can be carried out at temperatures ranging from 4°C to 37°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of the biotinylation reagent, purification, and packaging in moisture-resistant containers to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-SS-Sulfo-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines, such as those found in lysine residues of proteins, to form stable amide bonds .

Common Reagents and Conditions

The reaction with primary amines requires a neutral to basic pH (7-9) and can be performed in aqueous solutions without the need for organic solvents. Common reagents include buffers like phosphate-buffered saline (PBS) and reducing agents such as dithiothreitol (DTT) for cleaving the disulfide bond .

Major Products

The major product of the reaction between this compound and primary amines is a biotinylated protein or peptide. The biotin label can be cleaved using reducing agents, leaving a small sulfhydryl group attached to the molecule .

Wissenschaftliche Forschungsanwendungen

Biotin-SS-Sulfo-NHS is extensively used in various scientific research fields:

Chemistry: It is used for labeling and detecting proteins and peptides in complex mixtures.

Wirkmechanismus

Biotin-SS-Sulfo-NHS exerts its effects through the formation of stable amide bonds with primary amines on proteins and peptides. The NHS ester group reacts with the amine groups, resulting in the release of N-hydroxysulfosuccinimide. The biotin label can be cleaved from the target molecule using reducing agents, which break the disulfide bond in the spacer arm .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfo-NHS-LC-Biotin: Similar to Biotin-SS-Sulfo-NHS but with a non-cleavable spacer arm.

NHS-PEG4-Biotin: Contains a polyethylene glycol (PEG) spacer arm, providing increased solubility and reduced steric hindrance.

Sulfo-NHS-Biotin: Lacks the cleavable disulfide bond, making it non-reversible

Uniqueness

This compound is unique due to its cleavable disulfide bond, which allows for reversible labeling of proteins and peptides. This feature is particularly useful in applications where temporary biotinylation is required, such as in affinity purification and cell surface protein studies .

Eigenschaften

Molekularformel |

C19H27N4NaO9S4 |

|---|---|

Molekulargewicht |

606.7 g/mol |

IUPAC-Name |

sodium;2,5-dioxo-1-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoyloxy]pyrrolidine-3-sulfonate |

InChI |

InChI=1S/C19H28N4O9S4.Na/c24-14(4-2-1-3-12-17-11(10-33-12)21-19(28)22-17)20-6-8-35-34-7-5-16(26)32-23-15(25)9-13(18(23)27)36(29,30)31;/h11-13,17H,1-10H2,(H,20,24)(H2,21,22,28)(H,29,30,31);/q;+1/p-1 |

InChI-Schlüssel |

IBKZNJXGCYVTBZ-UHFFFAOYSA-M |

Kanonische SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B15129384.png)

![6-[2-[2-(2,4-Dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129406.png)

![6-[1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129415.png)

![4-Oxo-4-(8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl)butanoic acid](/img/structure/B15129440.png)

![ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate](/img/structure/B15129454.png)

![[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol](/img/structure/B15129460.png)

![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-oxooxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15129476.png)

![4-[[1-[[6-amino-1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B15129488.png)